N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-6-5-7-17(12-15)14-20(23)21-10-11-22-16(2)13-18-8-3-4-9-19(18)22/h3-9,12-13H,10-11,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZKUWWTDMBAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C(=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones to form indoles. The reaction is typically carried out under acidic conditions.
N-Alkylation: The indole formed in the previous step undergoes N-alkylation with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The final step involves the reaction of the N-alkylated indole with 3-methylphenylacetic acid to form the desired acetamide derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Differences
Indole Substitution Position: The target compound has a 2-methyl group on the indole’s 1-position, whereas analogs like N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide and N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide feature substitutions at the 3-position.
Phenyl Substituents :
- The 3-methylphenyl group in the target contrasts with the 4-methylphenyl in and the 4-methoxyphenyl in acrylamide derivatives . Meta-substitution (3-methyl) may enhance lipophilicity compared to para-substituted analogs, affecting membrane permeability.
reduced) modulate activity. The EP2 antagonist activity of acrylamide analogs highlights the role of extended conjugation (via the acrylamide group) in target engagement.
Research Findings and Implications
Spectroscopic and Physicochemical Properties
- Crystallography : The (S)-(-)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide analog crystallizes in an orthorhombic system (space group P212121) , suggesting that substituent positioning (e.g., indole at 1 vs. 3) could influence packing patterns and solubility.
- LCMS Data : Acrylamide analogs (e.g., ) with indole-ethyl linkages show molecular ion peaks at m/z 307 [M + H]+, providing a benchmark for mass spectrometry characterization of the target compound.
Functional Group Impact on Activity
- Electron-Donating Groups : The 3-methylphenyl and 2-methylindole groups in the target are electron-donating, which may enhance stability against oxidative metabolism compared to electron-withdrawing substituents (e.g., sulfonyl groups in ).
- Antioxidant Potential: Hydroxyimino-methyl indole derivatives demonstrate antioxidant activity, but the absence of such groups in the target suggests divergent applications, possibly in receptor modulation.
Biological Activity
Molecular Formula
- C : 18
- H : 22
- N : 2
- O : 1
Structure
The compound features an indole moiety, which is known for its role in various biological systems, including neurotransmission and immune response modulation.
Anticancer Properties
Recent studies have explored the anticancer potential of indole derivatives. For example, compounds similar to N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indole Derivative A | A549 (Lung Cancer) | 25.4 | Induction of apoptosis |
| Indole Derivative B | HeLa (Cervical Cancer) | 15.8 | Cell cycle arrest |
| This compound | MCF7 (Breast Cancer) | TBD | TBD |
Indole derivatives often exert their anticancer effects through:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.
- Inhibition of Angiogenesis : Preventing the formation of new blood vessels that tumors need for growth.
Antimicrobial Activity
Indoles are also recognized for their antimicrobial properties. Studies have reported that certain indole derivatives can inhibit the growth of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.90 µg/mL |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Study 1: Anticancer Activity
In a study examining the effects of this compound on MCF7 breast cancer cells, researchers found that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately TBD, indicating significant potency against this cell line.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of related indole compounds demonstrated that they exhibited strong inhibitory effects against Staphylococcus aureus, particularly strains resistant to conventional antibiotics. The MIC values were notably low, suggesting high efficacy.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide to ensure high yield and purity?
- Methodology : Synthesis optimization requires precise control of reaction conditions:
- Temperature : Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and indole/acetamide backbone integrity. Key signals include indole NH (~10 ppm) and methylphenyl protons (~2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the acetamide bond) .
- Infrared (IR) Spectroscopy : Detect characteristic bands for amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
Q. What are the recommended in vitro assays for initial pharmacological profiling of this compound?
- Methodology :
- Enzyme inhibition assays : Test COX-2 selectivity using fluorometric kits, comparing IC₅₀ values against COX-1 to assess specificity .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin receptors) quantify binding affinity (Kᵢ) .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate baseline toxicity at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups in derivatives of this compound?
- Methodology :
- Systematic substitution : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess potency changes .
- Bioisosteric replacement : Substitute the indole ring with benzofuran or pyrrole moieties and compare pharmacokinetic profiles .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential hydrogen-bonding and hydrophobic interactions .
Q. What in silico strategies improve the metabolic stability of this compound in preclinical studies?
- Methodology :
- MetaSite analysis : Predict metabolic soft spots (e.g., oxidation at the ethyl linker or indole methyl group) and introduce fluorine atoms or pyridinyl groups to block CYP3A4/2D6-mediated degradation .
- Molecular docking : Simulate binding to cytochrome P450 isoforms to guide structural modifications that reduce enzyme affinity .
- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (>60 Ų) for enhanced microsomal stability .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole-acetamide derivatives?
- Methodology :
- Standardized assay protocols : Replicate studies under uniform conditions (e.g., pH, temperature, cell lines) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between indole substitution and anti-inflammatory activity) .
- Mechanistic studies : Use CRISPR-edited cell models to isolate target pathways (e.g., NF-κB for anti-inflammatory effects) and confirm compound specificity .
Q. What strategies mitigate chemical instability during storage or biological testing?
- Methodology :
- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis of the acetamide group .
- Buffered solutions : Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to maintain solubility and stability in cell culture assays .
- Degradation profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
